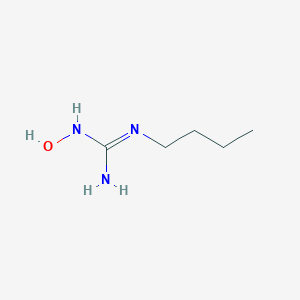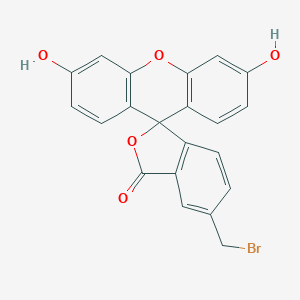
5-(Brommethyl)fluorescein
Übersicht
Beschreibung
5-(Bromomethyl)fluorescein is a thiol-reactive fluorescent probe used in labeling of carboxylic acids and nucleotides at the N-atom . It has been widely used in scientific research for over ten years. It is a photostable compound that can be used to study various biological processes .
Synthesis Analysis
A mixture of 5-(Bromomethyl)fluorescein, palmitic acid, 18-crown-6, and potassium carbonate was reacted at 76°C for one hour . The reaction yield was maximized by a sequential single-factor optimization of the reaction variables .
Chemical Reactions Analysis
5-(Bromomethyl)fluorescein has been evaluated as a pre-column, off-line derivatizing reagent for analytes containing a free carboxylic group . Two apparent conjugates of palmitic acid were formed under the reaction conditions employed .
Physical And Chemical Properties Analysis
The molecular formula of 5-(Bromomethyl)fluorescein is CHBrO, with an average mass of 425.229 Da and a monoisotopic mass of 423.994629 Da . It has a density of 1.8±0.1 g/cm³, a boiling point of 668.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Beobachtung und Analyse der Zellstruktur
5-(Brommethyl)fluorescein: wird in biologischen Experimenten häufig als fluoreszierender Farbstoff verwendet, um Zellstrukturen zu beobachten und zu analysieren . Durch die Bindung an spezifische Komponenten innerhalb von Zellen können Wissenschaftler komplexe Zellarchitekturen unter dem Mikroskop visualisieren. Diese Anwendung ist entscheidend für das Verständnis der Zellmorphologie und -pathologie.
Verfolgung von Biomolekülen
Diese Verbindung spielt eine bedeutende Rolle bei der Verfolgung von Biomolekülen in verschiedenen biologischen Systemen . Forscher können Biomoleküle mit This compound markieren und deren Bewegung und Interaktionen in Echtzeit verfolgen, was Einblicke in zelluläre Prozesse und Mechanismen liefert.
Bewertung der Zellfunktion
Die Fähigkeit des Farbstoffs zur Fluoreszenz ermöglicht die Bewertung von Zellfunktionen . So kann beispielsweise die Veränderung des Membranpotenzials oder die Aktivität von Ionenkanälen durch Veränderungen der Fluoreszenzintensität beurteilt werden, was zu unserem Verständnis der Zellphysiologie und -biochemie beiträgt.
Unterscheidung von Zelltypen
In gemischten Zellpopulationen kann This compound dazu beitragen, zwischen verschiedenen Zelltypen zu unterscheiden . Seine selektiven Bindungseigenschaften ermöglichen die Identifizierung und Trennung spezifischer Zelltypen, was für die Forschung in der Immunologie und Entwicklungsbiologie unerlässlich ist.
Detektion von Biomolekülen
Die Verbindung wird auch zur Detektion von Biomolekülen eingesetzt . Es kann an Antikörper oder andere Affinitätsmoleküle konjugiert werden, um das Vorhandensein von Zielbiomolekülen, wie Proteinen oder Nukleinsäuren, in verschiedenen Assays nachzuweisen.
Studien zur Gewebspathologie
This compound: spielt eine wichtige Rolle bei der Untersuchung der Gewebspathologie . Es kann zur Färbung von Gewebeproben verwendet werden, wobei Anomalien hervorgehoben werden, die bei der Diagnose von Krankheiten auf mikroskopischer Ebene helfen.
Überwachung von Mikroorganismen
In der Mikrobiologie wird der Farbstoff zur Überwachung von Mikroorganismen verwendet . Es kann Bakterien oder andere Mikroben färben und sie so unter dem Fluoreszenzmikroskop sichtbar machen, was für die Untersuchung von Infektionsmechanismen und der mikrobiellen Ökologie von entscheidender Bedeutung ist.
Klinische Diagnostik
Über die Grundlagenforschung hinaus findet This compound Anwendung in der klinischen Diagnostik . Seine starke Fluoreszenzfähigkeit wird in verschiedenen diagnostischen Assays genutzt, um Krankheitsmarker zu detektieren und zu quantifizieren, was zur Früherkennung und Überwachung der Behandlung beiträgt.
Safety and Hazards
Zukünftige Richtungen
5-(Bromomethyl)fluorescein has been used to investigate various topics such as protein folding, the binding of proteins to DNA, cell signaling, gene expression, and protein structure and function . It is potentially useful for the analysis of carboxylic acid-containing analytes at low concentrations .
Wirkmechanismus
Target of Action
5-(Bromomethyl)fluorescein (5-BMF) is primarily used as a derivatizing reagent for analytes containing a free carboxyl group . It is also used for the labeling of nucleosides and nucleotides at the N-atom .
Mode of Action
5-BMF interacts with its targets through a chemical reaction . It binds to the free carboxyl groups of analytes, resulting in the formation of a fluorescent derivative . This derivative can then be detected using fluorescence techniques, making 5-BMF a valuable tool in biochemical research .
Biochemical Pathways
The exact biochemical pathways affected by 5-BMF depend on the specific analytes it is used to label. It is known to be involved in theglutathionylation cycle , a significant mechanism regulating protein function .
Pharmacokinetics
Its ability to form stable derivatives with carboxyl-containing analytes suggests it may have good stability .
Result of Action
The primary result of 5-BMF’s action is the formation of a fluorescent derivative when it reacts with carboxyl-containing analytes . This derivative can be detected using fluorescence techniques, providing a means of tracking the analyte .
Action Environment
The action of 5-BMF can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the reaction between 5-BMF and carboxyl-containing analytes . Additionally, the temperature can impact the reaction rate .
Biochemische Analyse
Biochemical Properties
5-(Bromomethyl)fluorescein is known for its high molar absorptivity and quantum yield, and its excitation maximum matches the intense 488.0 nm emission line of an argon ion laser . It has been used as a pre-column, off-line derivatizing reagent for analytes containing a free carboxyl group . The bromomethyl group in 5-(Bromomethyl)fluorescein can react with thiol groups, utilizing a glutathione S-transferase–mediated reaction .
Cellular Effects
5-(Bromomethyl)fluorescein has been used to label Ω-tagged membrane proteins efficiently for live cell imaging and in-gel analysis . This allows researchers to monitor the movement, location, and interactions of these proteins within the cell .
Molecular Mechanism
The molecular mechanism of 5-(Bromomethyl)fluorescein involves its reaction with thiol groups. This reaction is mediated by the enzyme glutathione S-transferase, which is ubiquitous in cells . This allows 5-(Bromomethyl)fluorescein to bind to proteins and other biomolecules, enabling their visualization and tracking .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-(Bromomethyl)fluorescein has been shown to be stable at room temperature over 24 hours . This stability, combined with its high fluorescence, makes it a valuable tool for long-term tracking of biomolecules in both in vitro and in vivo studies .
Metabolic Pathways
Its reaction with thiol groups suggests that it may interact with glutathione, a key antioxidant in cells .
Transport and Distribution
5-(Bromomethyl)fluorescein is designed to freely pass through cell membranes . Once inside the cell, it reacts to form cell-impermeant products, allowing it to be retained within the cell for tracking purposes .
Subcellular Localization
The subcellular localization of 5-(Bromomethyl)fluorescein will depend on the specific biomolecules it is bound to. As it can react with a wide range of proteins and other biomolecules, it could potentially be found in various compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
6-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKPJAZGYJYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164145 | |
| Record name | 5-(Bromomethyl)fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148942-72-7 | |
| Record name | 5-(Bromomethyl)fluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148942727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Bromomethyl)fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



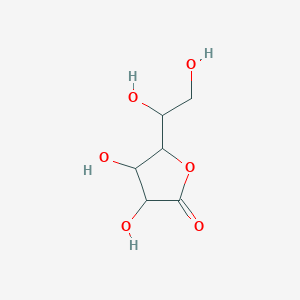

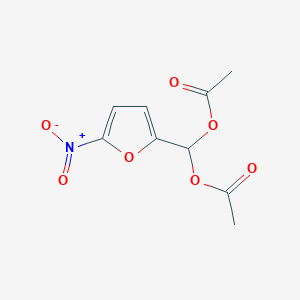

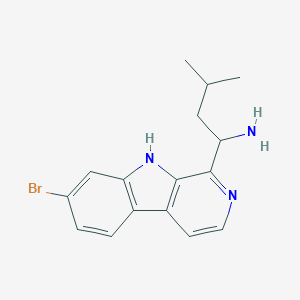
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
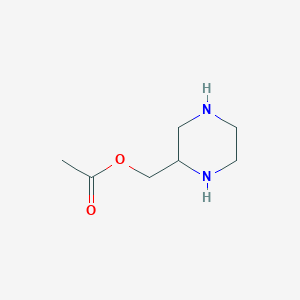
![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)

